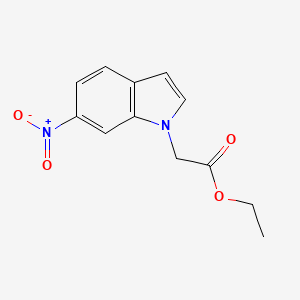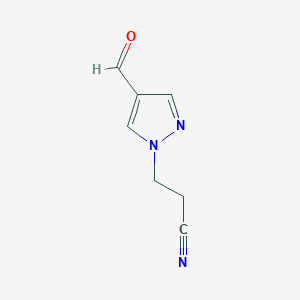
2-methyl-N-(piperidin-4-yl)propanamide hydrochloride
Overview
Description
2-methyl-N-(piperidin-4-yl)propanamide hydrochloride is a chemical compound with the molecular formula C9H19ClN2O and a molecular weight of 206.71 . It is a solid substance that is typically stored at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring attached to a propanamide group with a methyl substitution . More detailed structural information, such as a 2D or 3D molecular structure, may be available in a molecule database or a chemistry reference .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 206.71 . More specific physical and chemical properties, such as melting point, boiling point, solubility, and stability, were not found in the search results.Scientific Research Applications
1. Potential in Anticancer Research
A significant application of 2-methyl-N-(piperidin-4-yl)propanamide hydrochloride derivatives is in anticancer research. For example, new propanamide derivatives bearing a 4-piperidinyl-1,3,4-oxadiazole structure were synthesized and evaluated for their potential as anticancer agents. Some compounds in this category showed promising anticancer activity, suggesting the potential of this compound derivatives in cancer therapy research (Rehman et al., 2018).
2. Applications in Alzheimer’s Disease Treatment
Another area of application is in the treatment of Alzheimer's disease. A study synthesized N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide to evaluate new drug candidates for Alzheimer’s disease. The synthesized compounds were screened for enzyme inhibition activity against acetylcholinesterase, a key target in Alzheimer's disease therapy (Rehman et al., 2018).
3. Role in Analgesic Research
The compound has also been characterized in the context of analgesic properties. Research focusing on the structural characterization and pharmacological screening of N-(1-phenethyl-4-piperidyl)propanamides, derivatives of this compound, has been conducted to explore their potential as analgesics (Montero et al., 2002).
4. Implications in Antimicrobial Activity
There is also evidence of its role in antimicrobial activity. A study synthesized 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives and evaluated their efficacy as antimicrobial agents. The nature of substitutions on the benzhydryl ring and sulfonamide ring influenced the antibacterial activity, with some derivatives showing significant potent antimicrobial activities (Vinaya et al., 2009).
5. Utilization in Corrosion Inhibition Studies
Moreover, the compound has been studied for its corrosion inhibition properties. Piperidine derivatives have been investigated for their adsorption and corrosion inhibition properties on iron, providing insights into their potential application in industrial and engineering contexts (Kaya et al., 2016).
Mechanism of Action
Target of Action
It is known that similar compounds, such as fentanyl analogs, primarily target the body’s opioid receptors, particularly the mu-receptor .
Mode of Action
Based on its structural similarity to fentanyl analogs, it can be hypothesized that it binds to the mu-opioid receptors in the central nervous system, similar to how fentanyl or morphine would . This binding can lead to changes in pain perception and emotional responses.
Biochemical Pathways
It is known that fentanyl analogs generally undergo metabolic reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation . Phase II metabolic reactions, such as glucuronide or sulfate conjugate formation, can also be expected .
Result of Action
Based on its structural similarity to fentanyl analogs, it can be hypothesized that it may have analgesic effects due to its potential interaction with the mu-opioid receptors .
Safety and Hazards
Future Directions
The future directions of research and applications involving 2-methyl-N-(piperidin-4-yl)propanamide hydrochloride are not specified in the search results. Given its molecular structure, it could potentially be of interest in various fields, including medicinal chemistry, drug discovery, and proteomics research .
Properties
IUPAC Name |
2-methyl-N-piperidin-4-ylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.ClH/c1-7(2)9(12)11-8-3-5-10-6-4-8;/h7-8,10H,3-6H2,1-2H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUKHLFBFXMTQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1170578-54-7 | |
| Record name | 2-methyl-N-(piperidin-4-yl)propanamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-{[4-(hydroxymethyl)piperidin-1-yl]methyl}benzoate](/img/structure/B1438325.png)








amine](/img/structure/B1438340.png)
![4-[(7-Chloroquinolin-4-yl)oxy]-3-fluoroaniline](/img/structure/B1438344.png)

![4-{[Cyclopropyl(propyl)amino]methyl}benzoic acid](/img/structure/B1438346.png)
